molecular formula C12H9N3 B135153 1,10-Phenanthrolin-5-amine CAS No. 54258-41-2

1,10-Phenanthrolin-5-amine

Cat. No. B135153
Key on ui cas rn: 54258-41-2
M. Wt: 195.22 g/mol
InChI Key: DKPSSMOJHLISJI-UHFFFAOYSA-N
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Patent
US05856479

Procedure details

In 3.0 ml of acetic acid was dissolved 1.37 g (5.8 mmol) of 5-nitro-1,10-phenanthroline. A solution prepared by dissolving 1.08 g (4.8 mmol) of stannic chloride (II) dihydrate in 2.2 ml of concentrated hydrochloric acid was added dropwise thereto, followed by stirring at 100° C. for 2 hours. The reaction mixture was made alkaline with a NaOH aqueous solution and extracted with chloroform. After chloroform was distilled off under reduced pressure, a yellow solid was obtained. This was recrystallized from tetrahydrofurane-hexane to obtain 0.75 g (66%) of the desired 5-amino-1,10-phenanthroline (Compound (2)).
[Compound]
Name
stannic chloride
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.37 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[C:16]2[C:11]([N:12]=[CH:13][CH:14]=[CH:15]2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)([O-])=O.[OH-].[Na+]>C(O)(=O)C.Cl>[NH2:1][C:4]1[CH:17]=[C:16]2[C:11]([N:12]=[CH:13][CH:14]=[CH:15]2)=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2 |f:1.2|

Inputs

Step One
Name
stannic chloride
Quantity
1.08 g
Type
reactant
Smiles
Name
Quantity
2.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1.37 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=NC2=C2N=CC=CC2=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
After chloroform was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
a yellow solid was obtained
CUSTOM
Type
CUSTOM
Details
This was recrystallized from tetrahydrofurane-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C=CC=NC2=C2N=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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